1,1'-Oxybis(2,5-dimethylbenzene)
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Overview
Description
1,1’-Oxybis(2,5-dimethylbenzene) is an organic compound belonging to the class of aromatic ethers It consists of two 2,5-dimethylbenzene (xylyl) groups connected by an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(2,5-dimethylbenzene) can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2,5-dimethylphenol with a suitable electrophile under acidic conditions to form the desired ether linkage .
Industrial Production Methods: Industrial production of 1,1’-Oxybis(2,5-dimethylbenzene) typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Oxybis(2,5-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Typical electrophiles include halogens (e.g., bromine, chlorine) and nitro groups (NO₂) under acidic conditions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,1’-Oxybis(2,5-dimethylbenzene) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(2,5-dimethylbenzene) involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic rings can participate in various chemical reactions, leading to the formation of different products. The oxygen atom in the ether linkage can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1,1’-Oxybis(3,4-dimethylbenzene): Similar structure but with different methyl group positions.
1,1’-Oxybis(2,4-dimethylbenzene): Another isomer with different methyl group positions.
Benzyl ethers: Compounds with similar ether linkages but different aromatic substituents .
Uniqueness: The presence of the oxygen atom in the ether linkage also adds to its distinct properties compared to other similar compounds .
Properties
CAS No. |
62787-14-8 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-1,4-dimethylbenzene |
InChI |
InChI=1S/C16H18O/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 |
InChI Key |
ZTNYBWKPABUDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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